![molecular formula C8H11ClN4O B1523735 2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride CAS No. 1258652-43-5](/img/structure/B1523735.png)

2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride

Übersicht

Beschreibung

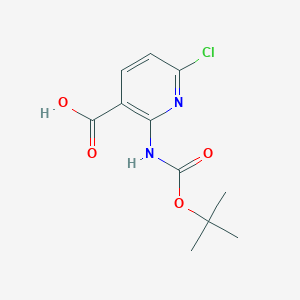

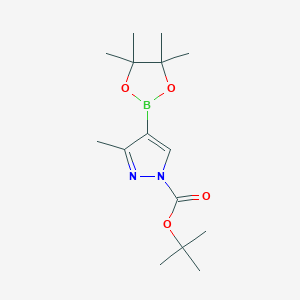

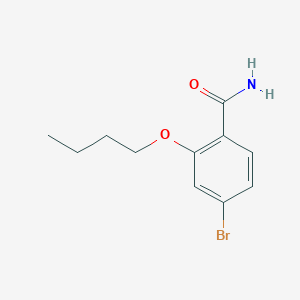

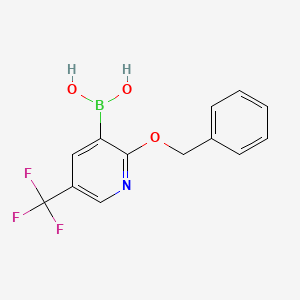

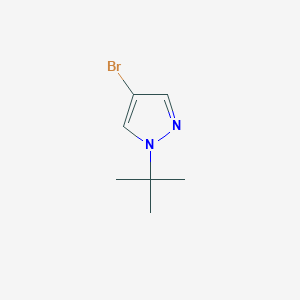

“2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride” is a chemical compound with the CAS Number 1258652-43-5 . It has a molecular weight of 214.65 and a molecular formula of C8H11ClN4O .

Molecular Structure Analysis

The molecular structure of this compound includes a furan ring, a triazole ring, and an ethan-1-amine group . The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational methods.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 214.65 and a molecular formula of C8H11ClN4O . Unfortunately, the specific values for density, boiling point, melting point, and flash point are not available .Wissenschaftliche Forschungsanwendungen

Energetic Materials Development

Research by Yu et al. (2017) focuses on the synthesis of insensitive energetic materials based on furazan derivatives. These compounds exhibit moderate thermal stabilities and insensitivity towards impact and friction, making them superior to traditional explosives like TNT in certain aspects. This study underscores the potential of furanyl-triazolyl compounds in creating safer energetic materials.

Corrosion Inhibition and Biological Activity

Hassan et al. (2019) synthesized triazole Schiff base derivatives and their metal complexes, demonstrating their applications in corrosion inhibition and as antimicrobial agents. This indicates the potential utility of furanyl-triazolyl compounds in protecting metals from corrosion and combating microbial growth.

Molecular Design and Docking Studies

Muñoz-Gutiérrez et al. (2016) employed structure- and ligand-based computational strategies to explore furanyl derivatives as adenosine A2A receptor antagonists. This research highlights the importance of furanyl-triazolyl compounds in the development of therapeutic agents targeting specific receptors.

Antimicrobial Activities

Başoğlu et al. (2013) investigated the synthesis of azole derivatives from furan-2-carbohydrazide, revealing some compounds' antimicrobial activities. This study suggests the applicability of furanyl-triazolyl compounds in creating new antimicrobial agents.

Synthesis and Structural Studies

Various studies focus on the synthesis, structural characterization, and properties of furanyl and triazolyl derivatives. For example, Tikhomolova et al. (2023) describe the synthesis of hetarylaminomethylidene derivatives of furan-2(3H)-ones, showcasing methodologies that could be applied to the synthesis and study of "2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride".

Zukünftige Richtungen

Wirkmechanismus

Target of action

The compound contains a furan and a triazole ring. Furan derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer activities . Triazole derivatives also have diverse pharmacological activities such as antibacterial, antifungal, and antitumor effects . The specific targets of this compound would depend on the exact configuration and any additional functional groups present.

Biochemische Analyse

Biochemical Properties

2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The compound’s furan ring is known to participate in electron transfer reactions, while the triazole ring can form hydrogen bonds with amino acid residues in enzyme active sites . These interactions can lead to enzyme inhibition or activation, affecting the overall biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and apoptosis . The compound can induce oxidative stress in cells, leading to the activation of signaling pathways that result in programmed cell death. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, through hydrogen bonding and hydrophobic interactions . This binding can lead to the inhibition of enzyme activity or the activation of signaling pathways. For example, the compound can inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and repair, thereby exerting its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit tumor growth . At higher doses, it can cause significant toxicity, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels in the body . The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics, impacting its overall therapeutic efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, and it can bind to plasma proteins, affecting its distribution and bioavailability . These interactions can influence the compound’s localization and accumulation in different tissues, impacting its therapeutic effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can enhance its interactions with specific biomolecules, such as DNA or mitochondrial proteins, thereby modulating its biological effects .

Eigenschaften

IUPAC Name |

2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O.ClH/c9-4-3-7-10-8(12-11-7)6-2-1-5-13-6;/h1-2,5H,3-4,9H2,(H,10,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUZOBRGEKAONGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NNC(=N2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

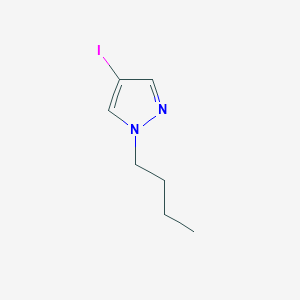

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

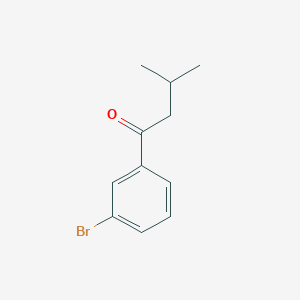

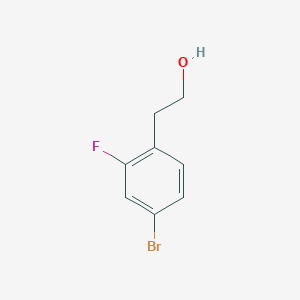

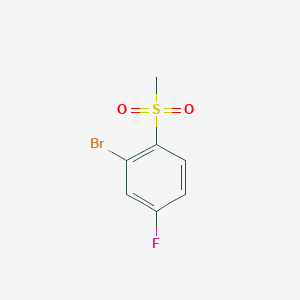

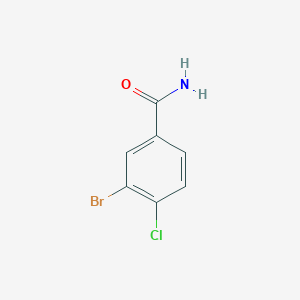

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.